REACTION_SMILES
|
[OH2:22].[OH:1][c:2]1[cH:3][c:4](=[O:16])[n:5]([CH3:15])[c:6](=[O:14])[n:7]1-[c:8]1[cH:9][cH:10][cH:11][cH:12][cH:13]1.[P:17]([Cl:18])([Cl:19])([Cl:20])=[O:21]>>[c:2]1([Cl:19])[cH:3][c:4](=[O:16])[n:5]([CH3:15])[c:6](=[O:14])[n:7]1-[c:8]1[cH:9][cH:10][cH:11][cH:12][cH:13]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
Cn1c(=O)cc(O)n(-c2ccccc2)c1=O
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cn1c(=O)cc(O)n(-c2ccccc2)c1=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
Cn1c(=O)cc(Cl)n(-c2ccccc2)c1=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |